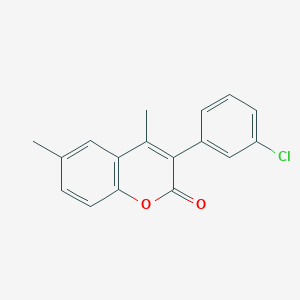
3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin
Overview
Description
3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of coumarin derivatives, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin.
In Vitro Studies
- Bacterial Inhibition : The compound has shown significant antibacterial activity against various strains of bacteria. In a study comparing the efficacy of different coumarin derivatives, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus and even lower against resistant strains .
- Fungal Activity : The antifungal properties were evaluated against strains such as Aspergillus niger and Candida albicans. The compound demonstrated notable activity with an MIC comparable to established antifungal agents like ketoconazole .
Case Study: Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the antimicrobial potency of coumarins. For instance, compounds with para-substituted aromatic frameworks showed improved antibacterial efficacy due to increased lipophilicity and better interaction with bacterial cell membranes .
The mechanism by which 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exerts its antimicrobial effects involves several pathways:
- DNA Interaction : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .
- Oxidative Stress Induction : Coumarins are known to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in the context of resistant strains where traditional antibiotics fail .
Pharmacological Properties
Beyond its antimicrobial activity, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits additional pharmacological properties:
- Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
- Antioxidant Activity : Coumarins possess inherent antioxidant properties that can protect cells from oxidative damage, further contributing to their therapeutic potential .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPTFMOJNQPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















